L-Octanoylcarnitine

Catalog No.
S640464
CAS No.
25243-95-2
M.F
C15H29NO4
M. Wt
287.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Octanoylcarnitine

CAS Number

25243-95-2

Product Name

L-Octanoylcarnitine

IUPAC Name

(3R)-3-octanoyloxy-4-(trimethylazaniumyl)butanoate

Molecular Formula

C15H29NO4

Molecular Weight

287.39 g/mol

InChI

InChI=1S/C15H29NO4/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4/h13H,5-12H2,1-4H3/t13-/m1/s1

InChI Key

CXTATJFJDMJMIY-CYBMUJFWSA-N

SMILES

Array

Synonyms

octanoylcarnitine, octanoylcarnitine chloride, octanoylcarnitine chloride, (+-)-isomer, octanoylcarnitine chloride, (R)-isomer, octanoylcarnitine, (+-)-isomer, octanoylcarnitine, (R)-isomer

Canonical SMILES

CCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Isomeric SMILES

CCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

The exact mass of the compound L-Octanoylcarnitine is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl carnitines [FA0707]. However, this does not mean our product can be used or applied in the same or a similar way.

L-Octanoylcarnitine (C8-carnitine) is a medium-chain acylcarnitine that serves as a critical intermediate in lipid metabolism. In procurement contexts, it is primarily sourced as a high-purity analytical reference standard for tandem mass spectrometry (MS/MS) in newborn screening, where it acts as the primary biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. Furthermore, in cellular bioenergetics and high-resolution respirometry, L-octanoylcarnitine is utilized as a specialized substrate that bypasses carnitine palmitoyltransferase 1 (CPT1). This allows researchers and toxicologists to directly interrogate mitochondrial matrix β-oxidation capacity and drug-induced metabolic toxicity without the confounding regulatory bottlenecks associated with long-chain fatty acid transport[1].

Substituting L-octanoylcarnitine with unesterified L-carnitine or long-chain derivatives like palmitoyl-L-carnitine fundamentally alters the metabolic pathway being assayed. Palmitoyl-L-carnitine strictly requires the CPT1 and CPT2 transport system to enter the mitochondrial matrix, making it sensitive to physiological CPT1 inhibitors like malonyl-CoA. In contrast, L-octanoylcarnitine bypasses the CPT1 regulatory checkpoint, enabling the isolated measurement of downstream β-oxidation and electron transfer flavoprotein (ETF) function. Additionally, procurement of the strict L-enantiomer (≥97% purity) is mandatory; racemic mixtures containing D-octanoylcarnitine introduce competitive inhibition at the enzymatic level, artificially suppressing respiratory rates and invalidating quantitative bioenergetic models [1].

Absolute Quantification of MCAD Deficiency in Newborn Screening

In clinical diagnostic assays utilizing tandem mass spectrometry (MS/MS), L-octanoylcarnitine serves as the definitive primary biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. Quantitative analysis demonstrates that healthy newborn baseline levels of octanoylcarnitine are typically well below 0.3 µmol/L. In contrast, confirmed MCAD deficiency cases exhibit highly elevated concentrations, with median values around 8.4 µmol/L (range 3.1–28.3 µmol/L). The strict diagnostic cutoff of ≥0.3 µmol/L necessitates the procurement of ultra-pure L-octanoylcarnitine to generate accurate calibration curves and stable isotope internal standards for high-throughput screening [1].

Evidence DimensionPlasma/Blood Spot Octanoylcarnitine Concentration
Target Compound DataMedian 8.4 µmol/L (MCAD deficiency state)
Comparator Or Baseline<0.3 µmol/L (Healthy baseline cutoff)
Quantified Difference>28-fold increase in target biomarker concentration
ConditionsMS/MS analysis of newborn dried blood spots derivatized as butyl esters

Procurement of high-purity L-octanoylcarnitine is essential for calibrating MS/MS instruments to prevent false negatives in life-saving newborn metabolic screening.

Isolation of Intrinsic β-Oxidation Capacity via CPT1 Bypass

When evaluating mitochondrial oxidative phosphorylation (OXPHOS), L-octanoylcarnitine is specifically selected over long-chain substrates to bypass the carnitine palmitoyltransferase 1 (CPT1) transport bottleneck. In standardized high-resolution respirometry protocols, the use of octanoyl-L-carnitine combined with malate isolates the intrinsic β-oxidation capacity of the mitochondrial matrix. Comparative studies in myoblast models show that while palmitoyl-L-carnitine oxidation is limited by CPT1 transport kinetics, octanoyl-L-carnitine directly reveals that lipid-supported respiration accounts for approximately 50% of total OXPHOS capacity in L6 cells and 80% in C2C12 cells. This distinction proves that L-octanoylcarnitine is required for identifying downstream metabolic defects independent of outer-membrane transport regulation [1].

Evidence DimensionPathway Isolation in Lipid-Supported Respiration
Target Compound DataDirect measurement of matrix β-oxidation (CPT1-independent)
Comparator Or BaselinePalmitoyl-L-carnitine (CPT1-dependent transport bottleneck)
Quantified DifferenceReveals intrinsic lipid OXPHOS capacity (50-80% of total) without CPT1 rate-limiting effects
ConditionsHigh-resolution respirometry (Oroboros O2k) in permeabilized myoblasts

Selecting L-octanoylcarnitine allows researchers to pinpoint mitochondrial defects specific to the β-oxidation spiral rather than fatty acid transport mechanics.

Modulation of Mitochondrial ADP Affinity in Cardiac Tissue

L-octanoylcarnitine oxidation exerts a profound regulatory effect on the outer mitochondrial membrane's permeability to ADP, a critical factor in cardiac bioenergetics. In saponin-permeabilized rat cardiac fibers, baseline respiration supported by non-lipid substrates (pyruvate + malate) exhibits a low affinity for ADP, with an apparent Km of approximately 217.8 µM. The introduction and oxidation of L-octanoylcarnitine drastically alters the conformation of the ADP/ATP carrier, reducing the apparent Km for ADP by 3- to 4-fold (down to ~55-75 µM). This lipid-induced increase in ADP sensitivity demonstrates why L-octanoylcarnitine is a required substrate for accurately modeling in vivo cardiac workload and energy coupling in ex vivo assays [1].

Evidence DimensionApparent Km for ADP (Mitochondrial ADP Affinity)
Target Compound Data~55-75 µM (during L-octanoylcarnitine oxidation)
Comparator Or Baseline217.8 ± 7.97 µM (during pyruvate + malate oxidation)
Quantified Difference3- to 4-fold reduction in Km (increased ADP affinity)
ConditionsSaponin-permeabilized rat cardiac muscle fibers in situ

Procuring L-octanoylcarnitine is necessary to accurately replicate physiological ADP sensitivity in cardiac mitochondrial assays, which non-lipid substrates fail to mimic.

Tri-Parametric Assay for Drug-Induced Steatosis

In pharmaceutical safety screening, L-octanoylcarnitine is a core component of tri-parametric mitochondrial fatty acid oxidation (mtFAO) assays used to predict drug-induced liver injury (DILI) and steatosis. By measuring mitochondrial respiration across three distinct substrates—palmitoyl-L-carnitine, palmitoyl-CoA + L-carnitine, and octanoyl-L-carnitine—toxicologists can pinpoint the exact site of drug interference. Because octanoyl-L-carnitine bypasses CPT1, its inclusion allows the assay to differentiate between drugs that inhibit transport versus those that directly impair the β-oxidation spiral or the respiratory chain. This specific tri-parametric approach utilizing L-octanoylcarnitine achieves a sensitivity and positive predictive value of over 88% for identifying steatogenic drugs in preclinical development [1].

Evidence DimensionAssay Predictive Value for Drug-Induced Steatosis
Target Compound Data>88% sensitivity and positive predictive value
Comparator Or BaselineSingle-substrate assays (unable to isolate transport vs. matrix defects)
Quantified DifferenceEnables mechanistic differentiation of toxicity (CPT1 vs downstream β-oxidation)
ConditionsIsolated mouse liver mitochondria exposed to 45 different pharmaceuticals

Pharmaceutical procurement teams must source L-octanoylcarnitine to validate multiplexed mtFAO assays, significantly reducing late-stage drug attrition due to hepatotoxicity.

Clinical MS/MS Calibration for Newborn Metabolic Screening

L-Octanoylcarnitine is the mandatory reference standard for calibrating tandem mass spectrometers used in neonatal screening programs. Because a C8-carnitine concentration of ≥0.3 µmol/L is the primary diagnostic threshold for MCAD deficiency, procuring highly pure, well-characterized L-octanoylcarnitine ensures accurate baseline establishment, preventing false-positive or false-negative diagnoses in high-throughput clinical laboratories [1].

High-Resolution Respirometry (HRR) in Metabolic Research

In bioenergetic studies utilizing platforms like the Oroboros O2k or Agilent Seahorse XF, L-octanoylcarnitine is utilized to measure mitochondrial β-oxidation independent of the CPT1 transport system. This application is crucial for researchers investigating intrinsic mitochondrial defects in skeletal muscle, cardiac tissue, or metabolic syndrome models, where long-chain fatty acids would confound results due to transport rate limitations [2].

Preclinical Screening for Drug-Induced Liver Injury (DILI)

Pharmaceutical toxicology departments utilize L-octanoylcarnitine in multiplexed mitochondrial fatty acid oxidation (mtFAO) assays to assess the steatogenic potential of new drug candidates. By comparing respiration rates of octanoylcarnitine against CPT1-dependent substrates, toxicologists can mechanistically determine whether a drug candidate induces liver steatosis by inhibiting fatty acid transport or by directly poisoning the β-oxidation spiral[3].

Physical Description

Solid

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Exact Mass

287.20965841 Da

Monoisotopic Mass

287.20965841 Da

Heavy Atom Count

20

UNII

MO15H97RNR

Other CAS

25243-95-2

Wikipedia

O-octanoyl-L-carnitine (charged form)

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl carnitines [FA0707]

Dates

Last modified: 04-14-2024

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